1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Used in the preparation of similar amino alcohols.
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol: Another fluorinated amino alcohol with similar properties.
Uniqueness
1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and selectivity compared to other similar compounds . This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
XZZYIPXGLYJCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C(C)O)N |
Origin of Product |
United States |
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